molecular formula C21H20N2O3S B2433785 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946300-50-1

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No. B2433785
M. Wt: 380.46
InChI Key: BJACVZQRFCSQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as ETP-46464, is a small molecule inhibitor that has shown potential as an anticancer drug. This compound belongs to the class of pyrazinone derivatives and is currently being studied for its anti-tumor properties.

Scientific Research Applications

Experimental and Computational Approaches on Pyran Derivatives for Acid Corrosion

Pyran derivatives, including those with structural similarity to the compound , have been synthesized and characterized to study their corrosion mitigation effects on mild steel in sulfuric acid solutions. The derivatives showed significant inhibition efficiency, which increased with concentration, reaching up to 95% at 2 mM for certain derivatives. Their adsorption followed the Langmuir isotherm, indicating they act as mixed-type inhibitors. These findings were supported by weight loss, electrochemical measurements, and surface analysis techniques like SEM-EDS, XRD, and AFM. Quantum chemical studies and MD simulations further elucidated the binding energies, suggesting a spontaneous binding onto iron surfaces (Saranya et al., 2020).

Synthesis and Anticancer Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized through a microwave-assisted, solvent-free reaction, showing promising anticancer activities against A549 and H322 lung cancer cells. The derivatives were evaluated in dosage-dependent manners, highlighting the potential for these compounds in cancer therapy. Structural determination was supported by IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis, underpinning the molecular basis for their biological activities (Zheng et al., 2011).

Synthesis and Properties of Pyrazole, Thiophene, and Thiazole Derivatives

Cyanoacetylhydrazine has been used to synthesize a range of heterocyclic compounds including pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives. Some of these compounds demonstrated significant anti-tumor activities against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, surpassing the efficacy of the reference compound, doxorubicin. The promising results suggest the therapeutic potential of these heterocyclic compounds in cancer treatment, supported by molecular modeling to understand their interaction with biological targets (Mohareb et al., 2014).

properties

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-26-18-10-6-16(7-11-18)19(24)14-27-20-21(25)23(13-12-22-20)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJACVZQRFCSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.